molecular formula C7H10O3 B1203004 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone CAS No. 27538-10-9

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Cat. No. B1203004
CAS RN: 27538-10-9
M. Wt: 142.15 g/mol
InChI Key: GWCRPYGYVRXVLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone has been explored through various chemical routes, highlighting the versatility of this compound. Tian et al. (2009) demonstrated a straightforward synthesis starting from diethyl oxalate, utilizing the Grignard reaction followed by condensation, achieving a yield of approximately 90% in the presence of t-BuOK (Tian, Zhang, & Sun, 2009).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone underpins its chemical reactivity and properties. Studies involving gas chromatography, infrared spectrophotometry, and spectroscopic methods such as NMR and mass spectrometry have facilitated the identification and characterization of this compound in various contexts, including its occurrence in acid-hydrolyzed soy protein (Manley, Wittack, & Fagerson, 1980).

Chemical Reactions and Properties

The reactivity of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone with other chemical entities has been a subject of research, particularly in the context of Maillard reactions and its interactions with other furanones. Ravagli et al. (1999) investigated its reactions, contributing to the understanding of the formation of low molecular weight colored compounds in food (Ravagli, Boschin, Scaglioni, & Arnoldi, 1999).

Physical Properties Analysis

The physical properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in the flavor and fragrance industries. These properties are influenced by its molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including its stability, reactivity, and interactions with other compounds, are essential for its utilization in creating flavor profiles. Its role in the Maillard reaction, contributing to the caramel-like aroma in soy sauce, has been explored, showcasing its significance in enhancing food flavors (Uehara, Watanabe, Mogi, & Tsukioka, 2017).

Scientific Research Applications

  • Flavor Compound in Food Products : 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is identified as a key flavor compound in food products. It contributes to the sensory properties of many natural products and thermally processed foods, giving a caramel-like, sweet flavor with low retronasal odor thresholds (Slaughter, 2007).

  • Synthesis and Characterization : Various methods have been developed for synthesizing this compound. Studies have investigated its synthesis from diethyl oxalate and other precursors, highlighting the importance of bases in the condensation process (Tian, Zhang, & Sun, 2009).

  • Mass Spectrometry Studies : The compound's fragmentation has been studied using gas chromatography/mass spectrometry, which is crucial for its identification and analysis in various matrices (Fay, Huynh-Ba, & Blank, 1997).

  • Biological Synthesis and Role in Yeast : An enzyme involved in its biosynthesis in yeast has been identified, indicating its role in flavor formation in soy sauce. This understanding aids in the biotechnological production of the compound (Uehara, Watanabe, Mogi, & Tsukioka, 2017).

  • Anti-Cataract Effects : Some derivatives of this compound have been studied for their anti-cataract effects in animal models, showing potential therapeutic applications (Sasaki et al., 1998).

  • Occurrence in Soy Protein : It has been isolated from acid hydrolyzed soy protein, showcasing its presence in various food products and the importance of extraction methods for its identification (Manley, Wittack, & Fagerson, 1980).

Safety And Hazards

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product . After handling, it is advised to wash skin thoroughly . If swallowed, one should call a poison center or doctor if they feel unwell and rinse their mouth .

properties

IUPAC Name

2-ethyl-4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRPYGYVRXVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885393
Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

103.00 °C. @ 15.00 mm Hg
Record name Homofureanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

CAS RN

27538-10-9
Record name Homofuraneol
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Record name 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one
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Record name 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Homofureanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 3 (2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl-was evaluated for genotoxicity, repeated …
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 4-Hydroxy-2, 5-dimethyl-3 (2H)-furanone was evaluated for genotoxicity, repeated dose …
S Kitao, T Matsudo, T Sasaki, T KOGA… - Bioscience …, 2000 - Taylor & Francis
Sucrose phosphorylase from Leuconostoc mesenteroides catalyzed transglucosylation from sucrose to 4-hydroxy-3(2H)-furanone derivatives. When 4-hydroxy-2,5-dimethyl-3(2H)-…
Number of citations: 37 www.tandfonline.com
A Schiefner, Q Sinz, I Neumaier, W Schwab… - Journal of Biological …, 2013 - ASBMB
The last step in the biosynthetic route to the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is catalyzed by Fragaria x ananassa enone oxidoreductase …
Number of citations: 39 www.jbc.org
C Song, X Hong, S Zhao, J Liu, K Schulenburg… - Plant …, 2016 - academic.oup.com
Strawberries emit hundreds of different volatiles, but only a dozen, including the key compound HDMF [4-hydroxy-2,5-dimethyl-3(2H)-furanone] contribute to the flavor of the fruit. …
Number of citations: 73 academic.oup.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 10 …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 4 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate the genotoxic potential of 10 …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2016 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of EFSA was requested to evaluate three flavouring substances, 2,5‐dimethyl‐4‐ethoxyfuran‐3(2H)‐…
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 3 efsa.onlinelibrary.wiley.com

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